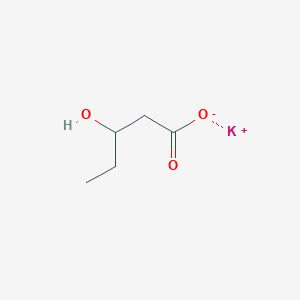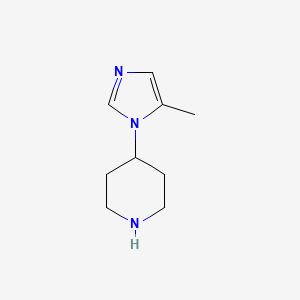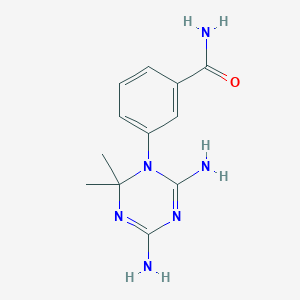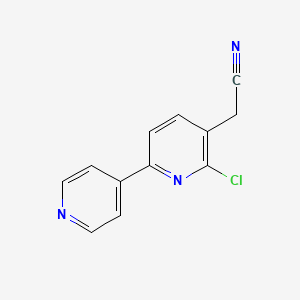
1,8,9-Trimethylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,9-Trimethylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of three methyl groups attached to the 1st, 8th, and 9th positions of the anthracene core. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9-Trimethylanthracene can be achieved through several methods, including Friedel-Crafts alkylation and metal-catalyzed reactions. One common approach involves the alkylation of anthracene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,8,9-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
1,8,9-Trimethylanthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a model compound for studying photophysical and photochemical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent luminescent properties.
Wirkmechanismus
The mechanism of action of 1,8,9-Trimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is being explored for its potential use in cancer therapy. Additionally, its fluorescence properties are utilized in various imaging techniques to study cellular processes and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
1,8,9-Trimethylanthracene can be compared with other anthracene derivatives such as 9,10-dimethylanthracene and 1,2,3-trimethylanthracene. While all these compounds share a common anthracene core, the position and number of methyl groups significantly influence their chemical and physical properties. For example, 9,10-dimethylanthracene is known for its blue fluorescence, whereas this compound exhibits different photophysical properties due to the additional methyl group.
List of Similar Compounds
- 9,10-Dimethylanthracene
- 1,2,3-Trimethylanthracene
- 9-Methylanthracene
- 1,8-Dimethylanthracene
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Eigenschaften
CAS-Nummer |
63335-10-4 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1,8,9-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-6-4-8-14-10-15-9-5-7-12(2)17(15)13(3)16(11)14/h4-10H,1-3H3 |
InChI-Schlüssel |
ZSENAIKMUOJESY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C3C(=CC=CC3=CC2=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)













